(+)-Dinol
Overview
Description
(+)-Dinol is a chiral compound known for its unique stereochemistry and biological activity. It is often studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s enantiomeric purity and specific rotation make it a subject of interest for researchers aiming to explore its diverse chemical properties and potential therapeutic benefits.
Scientific Research Applications
(+)-Dinol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis, aiding in the creation of enantiomerically pure compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of chiral catalysts and ligands for industrial chemical processes.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Dinol typically involves enantioselective reactions to ensure the desired stereochemistry. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve high enantiomeric excess. The reaction conditions often involve controlled temperatures and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enantioselective synthesis using advanced catalytic systems. These methods are designed to be cost-effective and scalable, ensuring consistent production of high-purity this compound. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (+)-Dinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives of this compound.
Comparison with Similar Compounds
(-)-Dinol: The enantiomer of (+)-Dinol, with opposite stereochemistry.
Chiral Alcohols: Compounds with similar chiral centers and functional groups.
Chiral Amines: Compounds with chiral centers and amine functional groups.
Comparison: this compound is unique due to its specific stereochemistry and the resulting biological activity. Compared to its enantiomer (-)-Dinol, this compound may exhibit different pharmacological effects and binding affinities. Chiral alcohols and amines, while similar in having chiral centers, differ in their functional groups and overall chemical behavior.
Properties
IUPAC Name |
[(4S,5S)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWADMRIAKWGVBF-CXNSMIOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444588 | |
Record name | (+)-DINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137365-16-3 | |
Record name | (+)-DINOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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